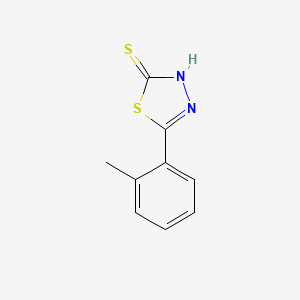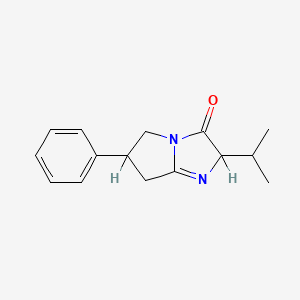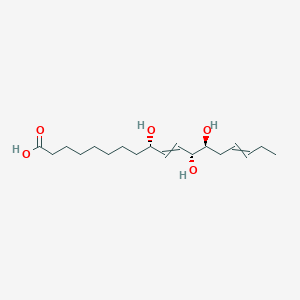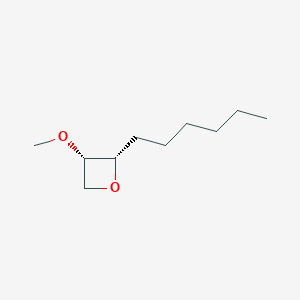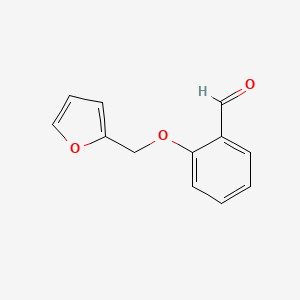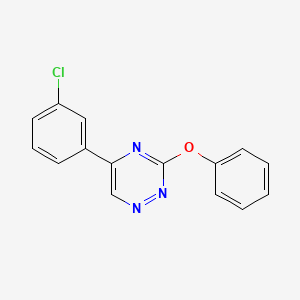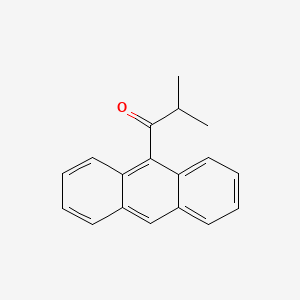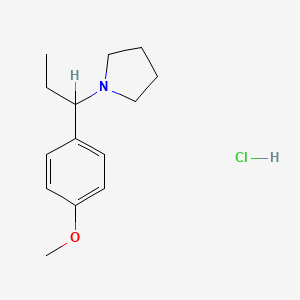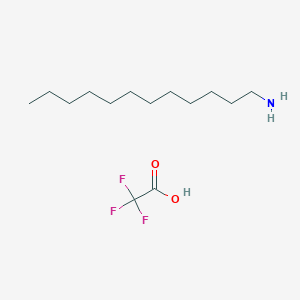
Trifluoroacetic acid--dodecan-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetic acid–dodecan-1-amine (1/1) is a compound formed by the combination of trifluoroacetic acid and dodecan-1-amine in a 1:1 molar ratio. Trifluoroacetic acid is a strong acid with the chemical formula CF₃COOH, known for its high acidity and use in various chemical reactions. Dodecan-1-amine, also known as laurylamine, is a long-chain primary amine with the chemical formula C₁₂H₂₇N. The combination of these two compounds results in a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid–dodecan-1-amine (1/1) typically involves the direct reaction of trifluoroacetic acid with dodecan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CF}3\text{COOH} + \text{C}{12}\text{H}_{27}\text{NH}2 \rightarrow \text{CF}3\text{COO}-\text{NH}_3+\text{C}{12}\text{H}{27} ]
The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by evaporation of the solvent and purified by recrystallization.
Industrial Production Methods
Industrial production of trifluoroacetic acid–dodecan-1-amine (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
Trifluoroacetic acid–dodecan-1-amine (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups.
Acid-Base Reactions: The compound can act as both an acid and a base, depending on the reaction conditions. The trifluoroacetic acid component can donate a proton, while the amine component can accept a proton.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the amine group to form corresponding nitro or nitroso compounds.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the imine or amide derivatives back to the amine.
Acidic and Basic Conditions: The compound can be protonated or deprotonated under acidic or basic conditions, respectively.
Major Products Formed
Imines and Amides: Formed through condensation reactions with carbonyl compounds.
Nitro and Nitroso Compounds: Formed through oxidation reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Trifluoroacetic acid–dodecan-1-amine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and imines. It also serves as a catalyst in various chemical reactions.
Biology: Employed in the study of protein and peptide chemistry, where it aids in the purification and analysis of peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trifluoroacetic acid–dodecan-1-amine (1/1) involves its ability to participate in acid-base reactions and nucleophilic substitution reactions. The trifluoroacetic acid component can donate a proton, while the dodecan-1-amine component can accept a proton. This dual functionality allows the compound to interact with various molecular targets and pathways, facilitating chemical transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic Acid: A strong acid used in organic synthesis and as a solvent.
Dodecan-1-amine: A long-chain primary amine used in the production of surfactants and detergents.
Trichloroacetic Acid: Similar to trifluoroacetic acid but with chlorine atoms instead of fluorine atoms.
Lauric Acid: A long-chain fatty acid similar to dodecan-1-amine but with a carboxylic acid group instead of an amine group.
Uniqueness
Trifluoroacetic acid–dodecan-1-amine (1/1) is unique due to the combination of a strong acid and a long-chain amine in a single compound. This combination imparts distinct properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. The compound’s dual functionality makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
76858-67-8 |
|---|---|
Molecular Formula |
C14H28F3NO2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
dodecan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H27N.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;3-2(4,5)1(6)7/h2-13H2,1H3;(H,6,7) |
InChI Key |
PHVUNKHLOSGLGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


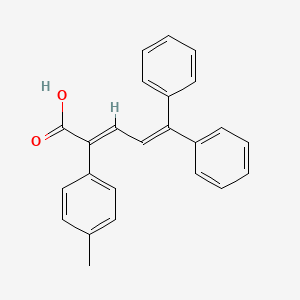
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

